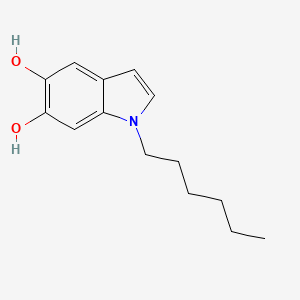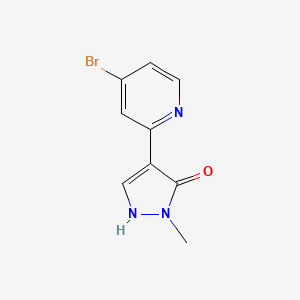![molecular formula C16H19ClN2O3 B12924999 2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924999.png)
2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Example Compound: is a hypothetical chemical compound used for illustrative purposes. It is known for its unique properties and wide range of applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Example Compound can be synthesized through several methods. One common route involves the reaction of Compound A with Compound B under specific conditions such as temperature, pressure, and the presence of a catalyst. For instance, heating Compound A and Compound B at 150°C in the presence of a platinum catalyst yields Example Compound.
Industrial Production Methods: On an industrial scale, Example Compound is produced using a continuous flow reactor. This method ensures a consistent supply of the compound and allows for better control over reaction conditions. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to produce Example Compound.
Análisis De Reacciones Químicas
Types of Reactions: Example Compound undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, Example Compound oxidizes to form Compound C.
Reduction: In the presence of a reducing agent like sodium borohydride, Example Compound is reduced to Compound D.
Substitution: Example Compound reacts with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Compound C
Reduction: Compound D
Substitution: Halogenated derivatives of Example Compound
Aplicaciones Científicas De Investigación
Chemistry: Example Compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: In biological research, Example Compound is used as a probe to study cellular processes and enzyme activities.
Medicine: Example Compound has potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: In the industrial sector, Example Compound is used in the manufacture of polymers and as a catalyst in various chemical processes.
Mecanismo De Acción
Molecular Targets and Pathways: Example Compound exerts its effects by binding to specific receptors on the cell surface, triggering a cascade of intracellular signaling pathways. This interaction leads to the activation or inhibition of various enzymes, ultimately resulting in the desired biological effect.
Comparación Con Compuestos Similares
Compound X: Shares similar structural features but has different functional groups.
Compound Y: Exhibits similar reactivity but differs in its physical properties.
Compound Z: Has comparable applications but varies in its mechanism of action.
Uniqueness: Example Compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C16H19ClN2O3 |
|---|---|
Peso molecular |
322.78 g/mol |
Nombre IUPAC |
2-chloro-4-[(1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C16H19ClN2O3/c1-16(22)6-10-3-5-13(15(16)21)19(10)12-4-2-9(7-18)14(17)11(12)8-20/h2,4,10,13,15,20-22H,3,5-6,8H2,1H3/t10-,13+,15?,16+/m1/s1 |
Clave InChI |
BFADUQMDNYXNBJ-CKDMBMQXSA-N |
SMILES isomérico |
C[C@@]1(C[C@H]2CC[C@@H](C1O)N2C3=C(C(=C(C=C3)C#N)Cl)CO)O |
SMILES canónico |
CC1(CC2CCC(C1O)N2C3=C(C(=C(C=C3)C#N)Cl)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


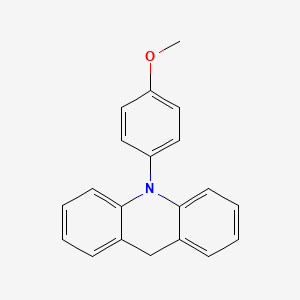

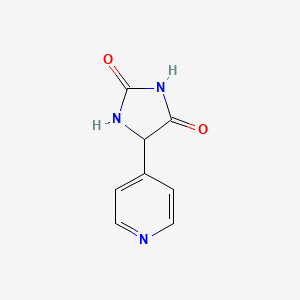
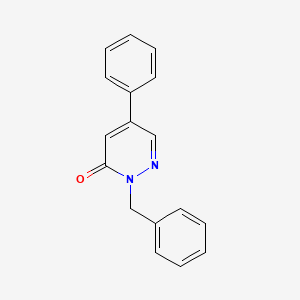
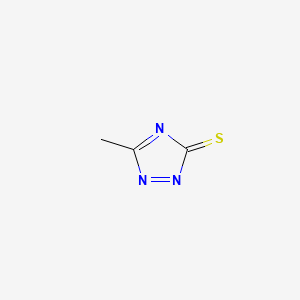
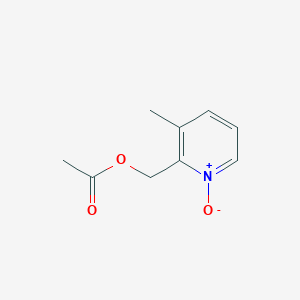

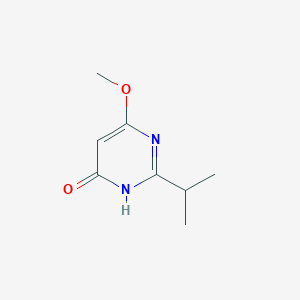
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B12924973.png)

![3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B12924980.png)
